

XMD16-5 as an ACK1 Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: XMD16-5
Cat. No.: B15577173

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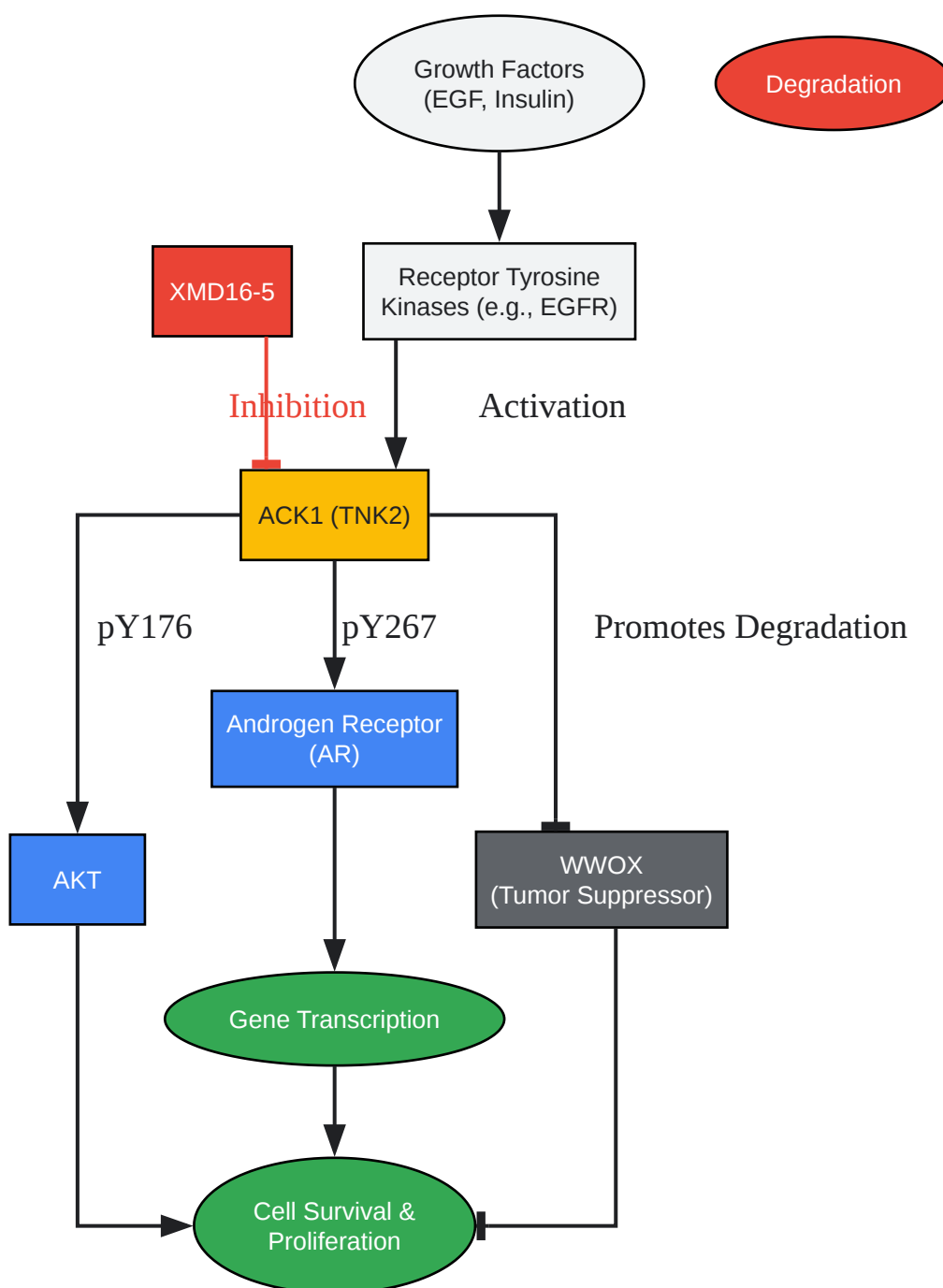
Introduction

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in a variety of human cancers.[1] Its aberrant activation, amplification, or mutation is linked to tumor progression, metastasis, and resistance to therapy. ACK1 integrates signals from various receptor tyrosine kinases (RTKs) to modulate downstream pathways crucial for cell survival, proliferation, and migration.[2][3] This central role in oncogenic signaling has positioned ACK1 as a promising therapeutic target. **XMD16-5** is a potent and selective inhibitor of ACK1, demonstrating significant potential for targeted cancer therapy.[4] This technical guide provides an in-depth overview of **XMD16-5** as an ACK1 inhibitor, including its mechanism of action, quantitative data, detailed experimental protocols, and visualization of the relevant signaling pathways and experimental workflows.

ACK1 Signaling Pathway and Inhibition by XMD16-5

ACK1 is a multi-domain protein that, upon activation by upstream signals such as growth factors (e.g., EGF, insulin), phosphorylates a range of downstream substrates.[3][5] Key among these are AKT and the Androgen Receptor (AR), both pivotal drivers of cancer progression.[2] [6] ACK1-mediated phosphorylation of AKT at Tyr176 leads to its activation in a PI3K-independent manner, promoting cell survival.[6] Similarly, ACK1 phosphorylation of AR at Tyr267 contributes to androgen-independent activation and the development of castration-resistant prostate cancer.[2][7]

XMD16-5 acts as an ATP-competitive inhibitor, binding to the kinase domain of ACK1 and preventing the transfer of phosphate to its substrates.[8] This blockade of ACK1's catalytic activity leads to the suppression of downstream signaling cascades, ultimately inhibiting cancer cell proliferation and survival.



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Caption: ACK1 Signaling Pathway and Inhibition by **XMD16-5**.

Quantitative Data for **XMD16-5** and Other ACK1 Inhibitors

The potency of **XMD16-5** and other relevant ACK1 inhibitors has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) and inhibition constant (K_i) are key metrics for comparing the efficacy of these compounds.

Inhibitor	Target	Assay Type	IC50 / Ki	Reference(s)
XMD16-5	TNK2 (ACK1) D163E mutant	Biochemical Kinase Assay	16 nM (IC50)	[4] [8]
TNK2 (ACK1) R806Q mutant	Biochemical Kinase Assay	77 nM (IC50)	[4] [8]	
TNK2 D163E mutant in BaF3 cells	Cell Viability Assay	80 nM (IC50)	[4]	
AIM-100	ACK1	In Vitro Kinase Assay	21 nM (IC50)	[1]
ACK1	In Vitro Kinase Assay	100 nM (Ki)	[9]	
ACK1-dependent cell line	Cell Growth Assay	1.2 μ M (IC50)	[9]	
Dasatinib	ACK1	Binding Assay	6 nM (Kd)	[1]
Heregulin- stimulated LNCaP cells	ACK1 Autophosphoryla tion	<5 nM (IC50)	[6]	
Heregulin- stimulated LNCaP cells	AR Phosphorylation (Tyr-267)	<5 nM (IC50)	[6]	
(R)-9b	ACK1	33P HotSpot Assay	56 nM (IC50)	[6]
Human cancer cell lines	ACK1 Inhibition	< 2 μ M (IC50)	[6] [10]	
Bosutinib	ACK1	Kinase Assay	2.7 nM (IC50)	
Vemurafenib	ACK1	In Vitro Kinase Assay	19 nM (IC50)	

Compound 4	ACK1	AlphaScreen Assay	110 nM (IC50)	[6]
NCI-H1703 cells	ELISA	35 nM (IC50)	[6]	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to characterize **XMD16-5** and other ACK1 inhibitors.

In Vitro ACK1 Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by ACK1.

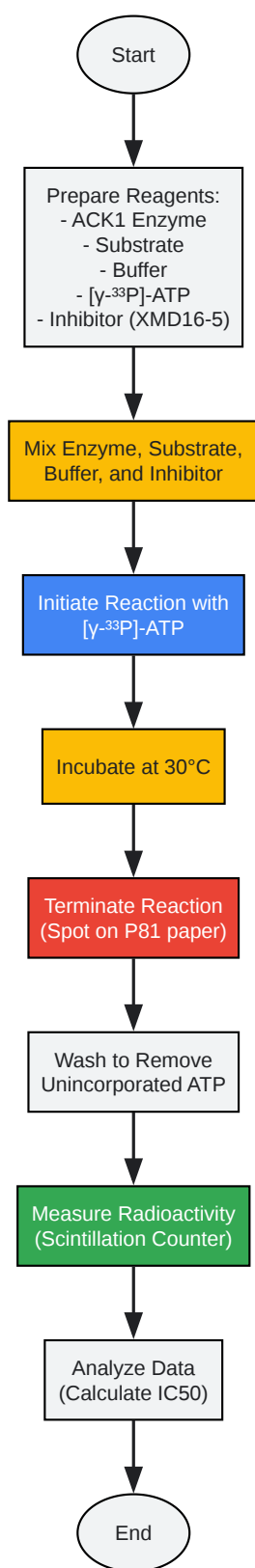
Materials:

- Active ACK1 enzyme
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 20 mM MgCl_2 , 12.5 mM MnCl_2 , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- Substrate peptide (e.g., Poly (Glu4,Tyr1))
- $[\gamma\text{-}^{33}\text{P}]\text{-ATP}$
- 10 mM ATP stock solution
- **XMD16-5** or other inhibitors
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of **XMD16-5** in the appropriate solvent (e.g., DMSO).

- In a microfuge tube, combine the diluted active ACK1 enzyme, substrate peptide, and Kinase Assay Buffer.
- Add the serially diluted **XMD16-5** or vehicle control to the reaction mixture.
- Initiate the kinase reaction by adding the [γ - ^{33}P]-ATP Assay Cocktail. The final reaction volume is typically 25 μL .
- Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).
- Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated [γ - ^{33}P]-ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.



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Caption: Workflow for an In Vitro Radiometric Kinase Assay.

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

Materials:

- Cells cultured in opaque-walled multiwell plates
- **XMD16-5** or other inhibitors
- CellTiter-Glo® Reagent
- Luminometer

Procedure:

- Seed cells in opaque-walled 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of **XMD16-5** or vehicle control for the desired duration (e.g., 72 hours).
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent viability for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of ACK1 Phosphorylation

This technique is used to detect the phosphorylation status of ACK1 and its downstream targets.

Materials:

- Cell lysates
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-ACK1, anti-total-ACK1)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **XMD16-5** or vehicle control for the desired time.
- Lyse the cells in a buffer containing phosphatase and protease inhibitors.
- Determine the protein concentration of the lysates.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST.

- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- Quantify the band intensities to determine the relative levels of phosphorylated and total protein.

Conclusion

XMD16-5 is a potent and selective inhibitor of ACK1 with demonstrated activity in both biochemical and cellular assays. Its ability to target the ACK1 signaling pathway, which is implicated in the progression of numerous cancers, highlights its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize and develop ACK1 inhibitors for clinical applications. The continued investigation of **XMD16-5** and other ACK1-targeting agents holds promise for the advancement of precision oncology.

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